4-Chloro-2-methoxy-5-nitrobenzoic acid
Overview
Description
4-Chloro-2-methoxy-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H6ClNO5 and its molecular weight is 231.59 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
4-Chloro-2-methoxy-5-nitrobenzoic acid has been explored as a potential building block in the synthesis of heterocyclic compounds. Sukhomlinov and Maksimets (1965) demonstrated its use in synthesizing isomeric methoxy derivatives of 6-nitro-9-chlordacridine and 6-nitroacridone, highlighting its role in facilitating Ullmann reactions and phosphorus oxychloride cyclization processes (Sukhomlinov & Maksimets, 1965). Additionally, Křupková et al. (2013) discussed its utility in the solid-phase synthesis of various nitrogenous heterocycles, emphasizing its versatility as a multireactive building block in heterocyclic oriented synthesis (HOS) (Křupková et al., 2013).
Plant Chlorosis Induction
In the field of agricultural science, this compound has been studied for its effect on plant chlorosis. Dimmock (1967) explored the ability of derivatives of 4-methoxy-3-nitrobenzoic acid to produce chlorosis in plants. This research provides insights into the structural requirements of compounds for inducing specific plant responses (Dimmock, 1967).
Solubility and Transfer Studies
Hart et al. (2015) conducted research on the solubility of this compound in different solvents, contributing valuable data for its application in various chemical processes (Hart et al., 2015). Furthermore, Stovall et al. (2005) utilized the Abraham solvation parameter model to correlate its solubility in organic solvents, providing a mathematical framework for understanding solute-solvent interactions (Stovall et al., 2005).
Crystal Engineering
Oruganti et al. (2017) highlighted the role of 2-Chloro-4-nitrobenzoic acid, a structurally similar compound, in crystal engineering. They synthesized molecular salts/cocrystals to explore the importance of halogen bonds in these structures, providing insights that could be extrapolated to this compound (Oruganti et al., 2017).
Properties
IUPAC Name |
4-chloro-2-methoxy-5-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO5/c1-15-7-3-5(9)6(10(13)14)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBXOVZBSUWTCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00511424 | |
Record name | 4-Chloro-2-methoxy-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00511424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68255-77-6 | |
Record name | 4-Chloro-2-methoxy-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00511424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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